

CAS number 159783-78-5 chemical properties and suppliers

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Compound of Interest

Compound Name: 3-Bromo-5-chloropyridin-4-amine

Cat. No.: B598955

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An In-depth Technical Guide to CAS Number 159783-78-5 and the Associated Active Compound GSK1059615

Disclaimer: The provided CAS number, 159783-78-5, corresponds to the chemical intermediate 4-Amino-3-bromo-5-chloropyridine. While this guide provides information on this intermediate, the detailed technical data regarding biological activity, signaling pathways, and extensive experimental protocols are associated with the potent PI3K inhibitor, GSK1059615 (CAS No. 958852-01-2), for which 4-Amino-3-bromo-5-chloropyridine may be a precursor or related compound. This guide will focus on the comprehensive technical details of GSK1059615 to meet the in-depth requirements of researchers and drug development professionals.

Introduction to GSK1059615

GSK1059615 is a highly potent and reversible inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.^[1] It is a novel, ATP-competitive inhibitor of the class I family of PI3Ks.^[2] As a dual inhibitor, it also shows activity against the mammalian target of rapamycin (mTOR).^{[3][4]} The inhibition of the PI3K/Akt/mTOR pathway is a critical target in oncology, as this pathway is frequently dysregulated in various human cancers, playing a crucial role in tumor cell regulation and survival.^{[5][6]} GSK1059615 has been investigated in clinical trials for the treatment of various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer.^[5]

Chemical Properties

GSK1059615 (CAS: 958852-01-2)

Property	Value	Reference
IUPAC Name	(5Z)-5-[[4-(4-pyridinyl)-6-quinolinyl]methylidene]-1,3-thiazolidine-2,4-dione	[5]
Synonyms	PI3K inhibitor GSK1059615	[7]
Molecular Formula	C18H11N3O2S	
Molecular Weight	333.36 g/mol	[2]
Purity	≥98% (HPLC)	
Solubility	DMSO: 3 mg/mL, DMF: 2.5 mg/mL	[8]
SMILES	<chem>C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4</chem>	[5]
InChIKey	QDITZBLZQQZVEE-YBEGLDIGSA-N	[5]

4-Amino-3-bromo-5-chloropyridine (CAS: 159783-78-5)

Property	Value	Reference
IUPAC Name	3-bromo-5-chloro-4-pyridinamine	[9]
Synonyms	Roflumilast KSM-II Bromo Compound	[10]
Molecular Formula	C5H4BrClN2	[11]
Molecular Weight	207.46 g/mol	[11]
Appearance	Solid	[9]
Storage	2-8°C Refrigerator	[10]

Biological Activity and Mechanism of Action

GSK1059615 exerts its anti-neoplastic activity by inhibiting the PI3K/AKT kinase signaling pathway.^[7] This inhibition can lead to the translocation of cytosolic Bax to the mitochondrial outer membrane, increasing mitochondrial membrane permeability and subsequently inducing apoptosis.^[7] GSK1059615 is a potent inhibitor of all four class I PI3K isoforms (α , β , γ , and δ) and mTOR.

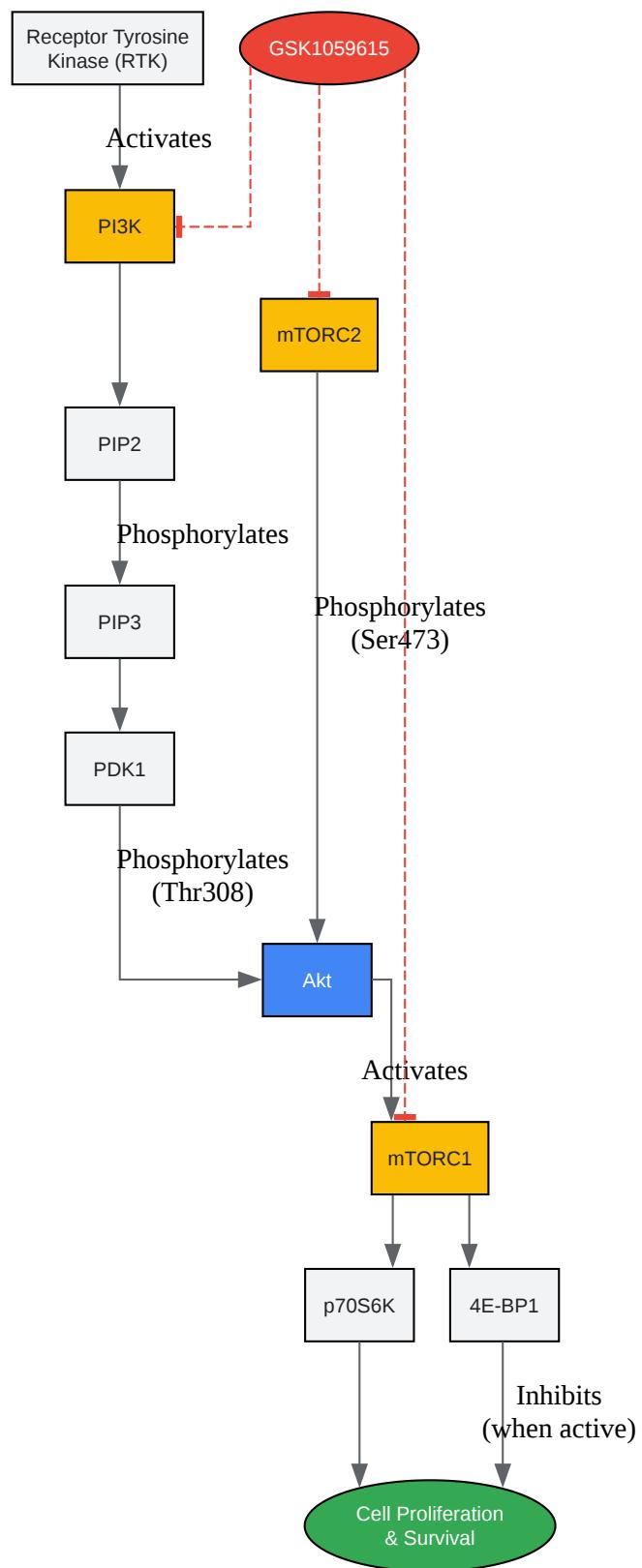
In Vitro Potency

Target	IC50	Ki	Reference
PI3K α	0.4 nM, 2 nM	0.42 nM	[2] [4]
PI3K β	0.6 nM	0.6 nM	[2] [4]
PI3K γ	5 nM	0.47 nM	[2] [4]
PI3K δ	2 nM	1.7 nM	[2] [4]
mTOR	12 nM	[4]	

In cellular assays, GSK1059615 inhibits the phosphorylation of Akt at S473 with an IC50 of 40 nM in T47D and BT474 cancer cells.^[2] It also demonstrates broad anti-proliferative effects across a range of cancer cell lines.^[3]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. GSK1059615 inhibits this pathway at two key nodes: PI3K and mTOR.



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Caption: PI3K/Akt/mTOR signaling pathway with inhibition by GSK1059615.

Experimental Protocols

PI3K Kinase Assay (HTRF-based)

This assay measures the GSK1059615-dependent inhibition of PI3K enzymes.

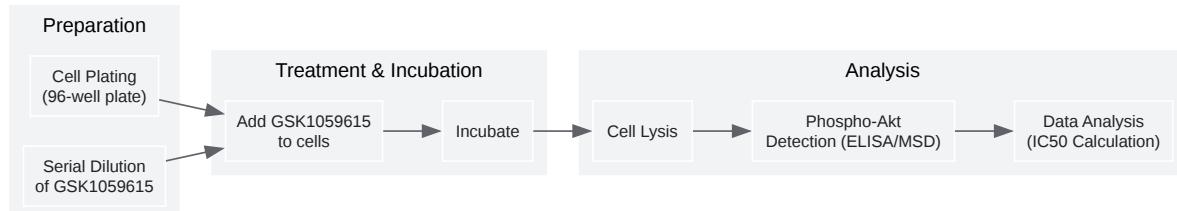
- Enzyme Concentrations:
 - PI3K α and PI3K δ : 400 pM
 - PI3K β : 200 pM
 - PI3K γ : 1 nM[2]
- Reaction Conditions:
 - PI3K α , β , and δ assays: 150 mM NaCl, 100 μ M ATP.[2]
 - PI3K γ assay: No NaCl, 15 μ M ATP.[2]
 - All reactions contain 10 μ M PIP2.[2]
- Procedure:
 - Serially dilute GSK1059615 (3-fold in DMSO) and transfer 50 nL to a 384-well low-volume assay plate.[2]
 - Add 2.5 μ L of the respective PI3K enzyme in reaction buffer and incubate at room temperature for 15 minutes.[4]
 - Initiate the reaction by adding 2.5 μ L of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]
 - Incubate at room temperature for one hour.[4]
 - Quench the reaction by adding 2.5 μ L of stop solution.[4]
 - Add 2.5 μ L of Detection Solution and incubate for one hour in the dark.[4]

- Measure the HTRF signal on an Envision plate reader (excitation: 330nm, emission: 620nm and 665nm).[4]
- Calculate the IC50 value from the resulting data.[4]

Cellular Akt Phosphorylation Assay

This assay determines the effect of GSK1059615 on the phosphorylation of Akt in cancer cell lines.

- Cell Plating:
 - Plate cells (e.g., T47D, BT474) at a density of 1×10^4 cells per well in 96-well plates and incubate overnight.[2]
- Treatment:
 - Add GSK1059615 to the wells and incubate for 30 minutes.[2]
- Lysis:
 - Aspirate the media and wash the cells once with cold PBS.[2]
 - Add 80 μ L of MSD Lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[2]
- Detection (Akt Duplex Assay):
 - Wash the plates with wash buffer four times.[2]
 - Follow the manufacturer's protocol for the Akt duplex assay to measure the levels of phosphorylated Akt (S473).

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Caption: A generalized workflow for determining the IC50 of GSK1059615.

Suppliers

GSK1059615 (CAS: 958852-01-2)

A number of chemical suppliers provide GSK1059615 for research purposes. These include, but are not limited to:

- Selleck Chemicals[2]
- Tocris Bioscience
- Cayman Chemical[8]
- MedKoo Biosciences[3]
- DC Chemicals[12]

4-Amino-3-bromo-5-chloropyridine (CAS: 159783-78-5)

This chemical intermediate is available from various suppliers, including:

- Sigma-Aldrich[9]
- ChemicalBook[13]
- Parchem[14]

- Simson Pharma Limited
- Pharmaffiliates[10]
- Manus Akttева Biopharma LLP

Note: This product is intended for research use only and is not for human or veterinary use.[8]

Always refer to the supplier's safety data sheet (SDS) for handling and storage information.[11]
[15]

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